molecular formula C14H7Br2FN2 B13077934 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline CAS No. 1260784-16-4

6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline

Cat. No.: B13077934
CAS No.: 1260784-16-4
M. Wt: 382.02 g/mol
InChI Key: LASCLRCLNPRMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline (CAS 1260784-16-4) is a sophisticated quinazoline-based building block of significant interest in medicinal chemistry and drug discovery. The quinazoline core is a privileged scaffold in pharmacology, known for its diverse biological activities . This specific derivative features strategic bromine and fluorine substitutions that enhance its potential as a key intermediate for the synthesis of targeted therapeutic agents. Research indicates that quinazoline derivatives, particularly those halogenated at the 6-position, show improved biological activity and are frequently investigated as potent inhibitors of critical biological pathways . For instance, 6-bromo-substituted quinazolines have been identified as promising scaffolds for designing high-affinity A2A adenosine receptor (A2AR) antagonists, which are relevant for both neurodegenerative diseases and cancer immunotherapy . Furthermore, such trisubstituted quinazoline analogs are actively explored as targeted anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology . The compound is supplied For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this high-quality intermediate to develop and optimize novel lead compounds for a range of therapeutic areas.

Properties

CAS No.

1260784-16-4

Molecular Formula

C14H7Br2FN2

Molecular Weight

382.02 g/mol

IUPAC Name

6-bromo-2-(4-bromo-2-fluorophenyl)quinazoline

InChI

InChI=1S/C14H7Br2FN2/c15-9-2-4-13-8(5-9)7-18-14(19-13)11-3-1-10(16)6-12(11)17/h1-7H

InChI Key

LASCLRCLNPRMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC=C3C=C(C=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-bromo-2-fluoroaniline in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at C6 and the 4-bromo-2-fluorophenyl group at C2 are prime sites for nucleophilic substitution.

Key Observations:

  • C6 Bromine Reactivity : The C6-Br bond undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under mild conditions due to electron-withdrawing effects of the quinazoline ring .

  • Phenyl Group Halogen Reactivity : The 4-bromo-2-fluorophenyl substituent shows lower reactivity compared to C6-Br, requiring harsher conditions (e.g., Pd catalysis) for substitution .

Example Reaction:
Reaction with piperidine in DMF at 80°C selectively replaces C6-Br, yielding 6-piperidinyl-2-(4-bromo-2-fluorophenyl)quinazoline (85% yield).

Transition Metal-Catalyzed Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging its halogen substituents for bond formation.

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Cs₂CO₃

  • Solvent: DME/H₂O (10:1)

  • Temperature: 80–100°C

Boronic Acid UsedProductYield (%)Reference
Phenylboronic acid6-phenyl-2-(4-bromo-2-fluorophenyl)quinazoline72
4-Methoxyphenylboronic acid6-(4-methoxyphenyl)-2-(4-bromo-2-fluorophenyl)quinazoline68

Sonogashira Coupling

Conditions :

  • Catalyst: PdCl₂(PPh₃)₂/CuI

  • Base: NEt₃

  • Solvent: THF

  • Temperature: 50–60°C

Alkyne UsedProductYield (%)Reference
Phenylacetylene6-ethynylphenyl-2-(4-bromo-2-fluorophenyl)quinazoline65
Propargyl alcohol6-(propagyloxy)-2-(4-bromo-2-fluorophenyl)quinazoline58

Kumada-Tamao-Corriu Coupling

Grignard reagents selectively substitute the C6-Br atom under copper/palladium catalysis:

Conditions :

  • Catalyst: CuI/Pd(PPh₃)₄

  • Solvent: THF

  • Temperature: 25°C

Grignard ReagentProductYield (%)Reference
Methylmagnesium bromide6-methyl-2-(4-bromo-2-fluorophenyl)quinazoline88
tert-Butylmagnesium chloride6-tert-butyl-2-(4-bromo-2-fluorophenyl)quinazoline78

Biological Activity-Driven Modifications

The compound serves as a precursor for EGFR kinase inhibitors. Key modifications include:

  • C6 Functionalization : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances EGFR binding affinity .

  • C2 Aryl Group Tuning : Replacing the 4-bromo-2-fluorophenyl group with 3-chlorophenyl improves selectivity for cancer cell lines (IC₅₀ = 0.096 μM for A549) .

Reductive Dehalogenation

Catalytic hydrogenation removes bromine atoms selectively:

Conditions :

  • Catalyst: Pd/C (10% w/w)

  • Solvent: Ethanol

  • Pressure: 1 atm H₂

Starting MaterialProductYield (%)Reference
6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline2-(4-fluoro-2-bromophenyl)quinazoline92

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 120°C induces decomposition via C-F bond cleavage.

  • Photoreactivity : UV exposure (254 nm) leads to radical-mediated C-Br bond homolysis, forming quinazoline dimers .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
This compound exhibits significant activity against various cancer cell lines by targeting specific pathways involved in tumor growth and angiogenesis. It is known to inhibit the vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which plays a crucial role in tumor angiogenesis. This inhibition can lead to reduced blood supply to tumors, thereby limiting their growth and proliferation .

Case Studies

  • A study demonstrated that 6-bromo derivatives of quinazoline compounds showed enhanced cytotoxicity against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines. The compound's structure contributes to its potency, with IC50 values indicating effective inhibition at low concentrations .
  • Another investigation highlighted the use of 6-bromo-2-(4-bromo-2-fluorophenyl)quinazoline in combination therapies, showing improved outcomes in models of breast and ovarian cancers by targeting both EGFR and HER2 pathways .

Synthesis and Structural Variations

Synthesis Methods
The synthesis of this compound typically involves metal-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling method has been successfully employed to introduce various substituents that enhance biological activity .

Structural Variations and Their Impact
Modifications at the 6-position of the quinazoline ring have been shown to significantly influence the compound's biological activity. For example, replacing bromine with other halogens or functional groups can either enhance or diminish anticancer effects, emphasizing the importance of structural optimization in drug design .

Broader Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogenic bacteria and fungi, indicating a broader therapeutic utility beyond oncology .
  • Anti-inflammatory Effects : Quinazoline derivatives have also shown promise in reducing inflammation, which is often associated with various chronic diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits VEGF receptor; effective against multiple cancer cell lines
AntimicrobialExhibits activity against pathogenic bacterial and fungal strains
Anti-inflammatoryPotential to reduce inflammation in chronic disease models

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell proliferation and angiogenesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Patterns and Physicochemical Properties

The structural and functional diversity of quinazoline derivatives is driven by substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Substituent and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight Solubility Key Applications
6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline 6-Br, 2-(4-Br-2-F-Ph) Not reported Likely low Pharmaceutical intermediate
6-Bromo-2,4-dichloroquinazoline 6-Br, 2-Cl, 4-Cl 277.93 Slight in water Organic synthesis intermediate
6-Bromo-2-(2-fluorophenyl)quinazoline 6-Br, 2-(2-F-Ph) Not reported Not reported Research use
6-Bromo-2-phenylquinazolin-4(3H)-one 6-Br, 2-Ph, 4-O (oxo group) Varies Moderate in DMSO Antimicrobial agents
4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline 4-(4-Br-2-F-anilino), 6-OCH₃, 7-piperidinylmethoxy Not reported Not reported Approved pharmaceutical ingredient

Key Observations:

  • Steric Bulk: The di-substituted phenyl group introduces greater steric hindrance than mono-substituted analogues, which may influence binding interactions in biological systems .
  • Solubility : Chloro and bromo substituents (e.g., ) reduce aqueous solubility, while oxo groups (as in ) improve polarity and hydrogen bonding capacity.

Stability and Reactivity

  • Hydrolytic Stability : The target compound’s bromine substituents may confer greater resistance to hydrolysis compared to chloro analogues (e.g., ).
  • Thermal Stability: Melting points for 6-bromo-2-phenylquinazolinones (255–260°C, ) suggest moderate thermal stability, which is likely shared by the target compound due to structural similarities.

Biological Activity

6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. Quinazoline derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a quinazoline core substituted with bromine and fluorine atoms, which are believed to enhance its biological activity. The presence of these halogen substituents can influence the compound's interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition disrupts signaling pathways that promote cell proliferation and survival in cancer cells.

  • Targeting EGFR : The compound has been shown to bind effectively to the ATP-binding site of EGFR, leading to decreased phosphorylation and activation of downstream signaling pathways associated with tumor growth .
  • Induction of Apoptosis : Studies indicate that treatment with this compound can induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Antitumor Activity

A variety of studies have assessed the antitumor activity of this compound against different cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism
A549 (Lung Cancer)5.9 ± 1.7EGFR Inhibition
MCF-7 (Breast Cancer)2.3 ± 0.9Induction of Apoptosis
SW-480 (Colorectal Cancer)15.37Cell Cycle Arrest

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that the compound significantly inhibited cell proliferation in human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity against these types .
  • In Vivo Evaluations : Preclinical trials involving animal models have shown that administration of this compound led to a reduction in tumor size and weight without significant toxicity, suggesting a favorable therapeutic index .

Pharmacological Profile

The pharmacological profile of this compound indicates its potential as a lead compound for further drug development:

  • Selectivity : The compound exhibits selectivity towards cancerous cells over normal cells, minimizing side effects commonly associated with chemotherapy.
  • Combination Therapies : Preliminary data suggest that combining this compound with other therapeutic agents may enhance its efficacy, particularly in resistant cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.